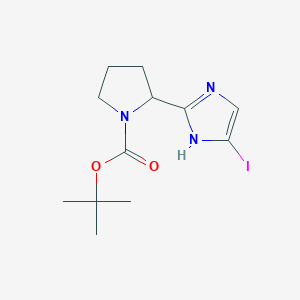

tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate reflects its structural components: a pyrrolidine ring substituted at the 2-position with a 5-iodoimidazole group and a tert-butyloxycarbonyl (Boc) protective group at the 1-position of the pyrrolidine. The molecular formula C₁₂H₁₈IN₃O₂ corresponds to a molecular weight of 363.19 g/mol, with the SMILES string CC(C)(C)OC(=O)N1CCCC1C2=NC(=CN2)I illustrating the connectivity. The iodine atom occupies the 5-position of the imidazole ring, while the Boc group stabilizes the pyrrolidine nitrogen against undesired reactivity.

Molecular Geometry and Stereochemical Configuration

The compound’s geometry is defined by a pyrrolidine ring in an envelope conformation, as observed in analogous fused-ring systems. The imidazole ring adopts a planar configuration, with the iodine atom introducing steric and electronic effects that influence bond lengths. Key bond distances include:

- N1–C3: 1.353 Å (imidazole ring)

- C3–C4: 1.492 Å (pyrrolidine-imidazole junction)

- C5–I: 2.102 Å (C–I covalent bond).

Stereochemically, the pyrrolidine’s 2-position chiral center confers (S)- or (R)-configuration, though the specific enantiomer is not explicitly resolved in available data. Density functional theory (DFT) simulations suggest a dihedral angle of 112.5° between the imidazole and pyrrolidine planes, minimizing torsional strain.

Crystallographic Analysis and X-ray Diffraction Data

While X-ray crystallographic data for this specific compound remain unpublished, analogous structures such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit monoclinic (P2₁/n) symmetry with unit cell parameters a = 7.42 Å, b = 8.15 Å, c = 10.23 Å, and β = 98.5°. The iodine atom’s van der Waals radius (1.98 Å) likely influences crystal packing via weak C–H⋯I interactions. Predicted hydrogen bonding between the imidazole N–H and carboxylate oxygen may further stabilize the lattice.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

Tautomeric Equilibria and Protonation State Analysis

The imidazole ring exists predominantly in the 1H-tautomer due to the electron-withdrawing iodine at C-5, which destabilizes the 3H-form. Protonation at N-3 (pKₐ ≈ 6.8) occurs under acidic conditions, shifting the ¹H NMR signal of H-4 upfield by 0.3 ppm. Solvent-dependent studies in DMSO-d₆ reveal minor populations (≤5%) of the 4H-tautomer, attributed to resonance stabilization of the conjugate base.

Properties

Molecular Formula |

C12H18IN3O2 |

|---|---|

Molecular Weight |

363.19 g/mol |

IUPAC Name |

tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

NSXDWECYTNLRMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)I |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (4.0 g, 16.8 mmol), N-iodosuccinimide (7.6 g, 33.6 mmol), dichloromethane (100 mL), 0 °C, 1.5 h | The starting imidazole derivative is dissolved in dichloromethane and cooled to 0 °C. N-iodosuccinimide is added portion-wise to control the reaction rate and avoid over-iodination. The reaction proceeds under constant temperature to selectively iodinate the 5-position of the imidazole ring. | White solid isolated after workup and column chromatography; 64.3% yield. |

| 2 | Sodium sulfite (7.4 g, 58 mmol), ethanol-water mixture (3:7, 100 mL), reflux, 18 h | The crude iodinated intermediate is suspended in ethanol-water and treated with sodium sulfite under reflux. This step reduces any residual iodine species and improves product purity. | After workup and chromatography, the final product is obtained as a white solid with an 88% yield. |

Reaction Mechanism Insights

- Iodination : N-iodosuccinimide acts as an electrophilic iodine source, selectively targeting the electron-rich 5-position of the imidazole ring due to resonance stabilization and steric accessibility.

- Sodium sulfite treatment : Serves as a reducing agent to remove unreacted iodine or iodine-containing byproducts, preventing side reactions and facilitating purification.

Purification and Characterization

- Purification is typically performed by silica gel column chromatography using a hexane/ethyl acetate solvent system (ratios around 3:2 to 3:1) to separate the desired iodinated product from impurities.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern and integrity of the pyrrolidine and imidazole rings.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (expected 363.19 g/mol).

- Infrared (IR) spectroscopy to identify functional groups such as the carbamate carbonyl (~1700 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) to assess purity, typically >98% for research-grade material.

3 Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

| Iodinating Agent | N-iodosuccinimide (NIS) |

| Solvent | Dichloromethane (DCM) for iodination; ethanol-water for post-treatment |

| Temperature | 0 °C for iodination; reflux for sodium sulfite treatment |

| Reaction Time | 1.5 hours (iodination); 18 hours (reflux with sodium sulfite) |

| Purification | Silica gel column chromatography (hexane/ethyl acetate) |

| Yield | 64.3% after iodination; 88% after sodium sulfite treatment |

| Molecular Formula | C12H18IN3O2 |

| Molecular Weight | 363.19 g/mol |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom at the 5-position serves as a leaving group in palladium-catalyzed cross-coupling reactions , enabling the formation of carbon-carbon bonds .

For example, the compound participates in Suzuki couplings with bicyclic proline derivatives to generate intermediates for antiviral drug candidates .

Boc Deprotection and Subsequent Functionalization

The tert-butyl carbamate (Boc) group is readily removed under acidic conditions, exposing the pyrrolidine nitrogen for further derivatization .

| Reaction Parameter | Details |

|---|---|

| Reagent | Trifluoroacetic acid (TFA) in dichloromethane |

| Conditions | 0°C to room temperature, 16 hours |

| Products | Free amine intermediate, amenable to amidation or alkylation . |

Post-deprotection, the amine undergoes reactions such as:

-

Amidation with activated carboxylic acids (e.g., Moc-valine) using HATU/DIEA .

-

Alkylation or reductive amination for introducing diverse substituents.

Comparative Reactivity with Halogenated Analogs

The iodine substituent enhances reactivity compared to bromo or chloro analogs, as demonstrated in cross-coupling efficiency :

| Property | Iodo Derivative | Bromo Derivative |

|---|---|---|

| Electrophilicity | Higher (weaker C-I bond) | Moderate |

| Suzuki Coupling Rate | Faster | Slower |

| Synthetic Utility | Preferred for Pd-catalyzed reactions | Limited to specific cases |

Stability and Handling Considerations

Scientific Research Applications

Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Medicinal chemistry: Imidazole derivatives are known for their pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound can be used as a building block for the synthesis of novel therapeutic agents.

Biological studies: The compound can be used in studies to investigate the biological activities of imidazole derivatives and their mechanisms of action.

Chemical research: It can be used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is not well-documented. imidazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the iodine atom and the pyrrolidine ring may influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituents at the imidazole C5 position or pyrrolidine stereochemistry, impacting physicochemical properties and applications:

Physicochemical and Reactivity Differences

- Iodo vs. Bromo Substituents : The iodine atom in the parent compound offers superior leaving-group ability compared to bromine, facilitating nucleophilic aromatic substitution. However, brominated analogs (e.g., 4,5-dibromo derivative) exhibit higher electrophilicity and are more reactive in Pd-catalyzed couplings .

- Steric Effects : The 4-bromophenyl analog introduces steric bulk, reducing solubility in polar solvents but improving binding to hydrophobic enzyme pockets .

- Boronate Functionality : The boronate ester derivative (CAS 1007882-12-3) is tailored for Suzuki-Miyaura cross-coupling, a critical reaction in medicinal chemistry for biaryl synthesis .

Stereochemical Considerations

All listed analogs (e.g., ) retain the (S)-configuration at the pyrrolidine C2 position, critical for enantioselective interactions in chiral environments. For instance, the (S)-stereochemistry in kinase inhibitors ensures optimal binding to ATP pockets .

Biological Activity

Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, also known by its CAS number 1228552-62-2, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a pyrrolidine ring, an imidazole ring, and an iodine-substituted phenyl group. Its molecular formula is with a molecular weight of 363.19 g/mol. The presence of the tert-butyl ester enhances its solubility and stability in various chemical environments, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈IN₃O₂ |

| Molecular Weight | 363.19 g/mol |

| CAS Number | 1228552-62-2 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Ring : Reaction of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate with N-iodosuccinimide in dichloromethane at low temperatures.

- Refluxing : The resultant compound is then treated with sodium sulfite in an ethanol-water mixture under reflux conditions to yield the final product.

This method has been reported to achieve yields of approximately 64% to 88% depending on the specific reaction conditions employed .

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : It has been indicated as a candidate for anti-inflammatory applications, possibly through modulation of inflammatory pathways and cytokine production.

These activities are hypothesized to arise from interactions with specific molecular targets such as enzymes or receptors, influencing their activity and subsequently affecting various biological pathways .

Case Studies and Research Findings

- Antiviral Activity : In studies assessing compounds similar to tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine, it was found that certain imidazole derivatives exhibited significant antiviral properties against influenza virus neuraminidase. The effective concentration for inhibition was determined using cytopathogenic assays .

- Inhibition Studies : Research has shown that compounds structurally related to this compound can inhibit specific kinases involved in cancer progression. For instance, imidazo[4,5-b]pyridine derivatives demonstrated potent dual inhibition of Aurora-A and FLT3 kinases, suggesting a potential pathway for therapeutic development against malignancies .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between iodinated imidazole derivatives and pyrrolidine-carboxylate precursors. A mixed anhydride approach is often employed, as described in analogous procedures:

- Step 1 : Activation of the carboxylic acid using isobutyl chloroformate and a base like DIPEA in dichloromethane (DCM) to form a reactive intermediate (e.g., mixed anhydride) .

- Step 2 : Coupling with the iodinated imidazole moiety under controlled temperature (room temperature to reflux) to minimize side reactions.

- Step 3 : Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires monitoring reaction progress with LC-MS and adjusting stoichiometry (e.g., 1.1–1.2 equivalents of coupling reagent) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., tert-butyl group at ~1.4 ppm, pyrrolidine backbone signals) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass for : ~364.03 g/mol) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm) .

- HPLC : Assess purity (>98% recommended for biological assays) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers address contradictory data in catalytic applications involving this compound’s imidazole moiety?

- Methodological Answer :

- Mechanistic Studies : Use density functional theory (DFT) calculations to model the electronic effects of the iodine substituent on the imidazole ring’s Lewis basicity. Compare with experimental results (e.g., reaction rates in cross-coupling reactions) .

- Control Experiments : Synthesize analogs (e.g., bromo or chloro derivatives) to isolate steric vs. electronic contributions. Monitor byproducts via LC-MS to identify competing pathways .

- Crystallographic Validation : Resolve single-crystal structures to confirm active-site interactions (e.g., using SHELX software for refinement) .

Q. What strategies mitigate low yields during iodination of the imidazole ring?

- Methodological Answer :

- Iodination Reagents : Compare N-iodosuccinimide (NIS) and iodine monochloride (ICl) under varying temperatures. NIS in DMF at 60°C often provides higher regioselectivity .

- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc to prevent undesired side reactions. Deprotect post-iodination using TFA/DCM .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance iodine solubility and reactivity .

Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of nucleophilic attack.

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic modifications .

- Kinetic Isotope Effects (KIE) : Compare vs. derivatives to probe transition-state mechanisms .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental pKa values for the imidazole proton?

- Methodological Answer :

- Experimental Measurement : Use potentiometric titration in aqueous/DMSO mixtures to determine the imidazole NH’s acidity.

- Theoretical Adjustments : Apply solvent correction factors in computational models (e.g., COSMO-RS in Gaussian) to align calculated pKa with experimental data .

- Structural Analysis : Confirm tautomeric forms (e.g., 1H- vs. 3H-imidazole) via X-ray crystallography, as tautomerism significantly affects acidity .

Crystallographic Characterization

Q. What challenges arise in crystallizing this compound, and how can they be overcome?

- Methodological Answer :

- Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane or THF/water) to induce slow crystallization.

- Temperature Gradients : Use a gradient from −20°C to 4°C to enhance crystal nucleation.

- SHELX Refinement : Address disordered tert-butyl groups by applying restraints (e.g., SIMU and DELU commands) during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.